Home > Products > Screening Compounds P99630 > 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide -

1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Catalog Number: EVT-4647173
CAS Number:
Molecular Formula: C23H23N7O
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Classification: [, , ]triazolo[4,3-b]pyridazines are a class of heterocyclic compounds characterized by a fused triazole and pyridazine ring system.
  • Role in scientific research: Compounds containing this scaffold have shown promise as potential therapeutics, particularly in the development of:
    • Antimicrobial agents: Some derivatives display good to moderate activity against various microorganisms. []
    • Anti-inflammatory agents: Specific compounds have been identified as p38 MAPK inhibitors, which are promising targets for treating inflammatory diseases like respiratory illnesses. [, ]
    • Anticancer agents: Certain derivatives demonstrate potent and selective inhibition of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase often deregulated in cancer. [, ]
Future Directions

Future research directions for [, , ]triazolo[4,3-b]pyridazine derivatives include:

1. N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives []

    Compound Description: This series of compounds features a central [, , ]triazolo[4,3-b]pyridazine core, substituted at the 3-position with a phenyl ring. This phenyl ring is further modified with various benzamide or sulfonamide moieties. These compounds were synthesized and evaluated for their antimicrobial activities, showing good to moderate activity against tested microorganisms.

    Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. The presence of a phenyl substituent at the 3-position of the triazolopyridazine ring system is another key structural similarity.

2. 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

    Relevance: While SGX523 differs significantly in its overall structure from 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, it highlights the metabolic liability associated with the [, , ]triazolo[4,3-b]pyridazine moiety. Understanding the biotransformation pathways of SGX523 and the species-specific toxicity associated with its metabolites could provide insights into the potential metabolic fate and toxicity profile of compounds containing similar structural motifs, like the target compound.

3. 7-(Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1) []

    Relevance: Similar to SGX523, Compound 1 emphasizes the potential metabolic liabilities associated with heterocyclic systems like [, , ]triazolo[4,3-b]pyridazine. Even though it differs significantly in its overall structure from the target compound, 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, the findings related to Compound 1 underscore the importance of carefully assessing the bioactivation potential of new drug candidates containing similar heterocyclic cores.

4. N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide []

    Relevance: This compound exhibits substantial structural similarity to 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. Both share the central [, , ]triazolo[4,3-b]pyridazine core. Importantly, this compound demonstrates that the [, , ]triazolo[4,3-b]pyridazine scaffold can be incorporated into molecules with biological activity, specifically targeting protein domains like BRD4.

5. 7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417) and 6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498) []

    Relevance: While not directly sharing the [, , ]triazolo[4,3-b]pyridazine core, L-838,417 does contain a related 1,2,4-triazolo[4,3-b]pyridazine moiety. The inclusion of this compound, alongside SL651498, within the study exploring physical dependence highlights the ongoing research into the development of novel compounds with improved pharmacological profiles targeting the GABAA receptor system. This is relevant because the target compound, 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, could potentially belong to a class of compounds under investigation for similar applications, given its structural features.

Overview

1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a multi-cyclic structure incorporating triazole and pyridazine moieties, which are known for their biological activity. The intricate arrangement of functional groups within this compound suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Source

This compound is synthesized through advanced organic chemistry techniques and may be studied for its pharmacological properties in various scientific research settings. The synthesis and analysis of such compounds are crucial for understanding their chemical behavior and potential applications.

Classification

The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its rings. It also falls under the category of pharmacologically active compounds, making it of interest in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves several steps:

  1. Formation of the Triazole Ring: The initial step may involve the reaction of phenyl hydrazine with an appropriate carbonyl compound to form the triazole structure.
  2. Pyridazine Incorporation: A subsequent reaction introduces the pyridazine moiety through cyclization reactions involving hydrazine derivatives.
  3. Piperidine Derivative Synthesis: The piperidine ring is formed by reacting an amine with a suitable carbonyl compound.
  4. Final Coupling Reaction: The final product is obtained through coupling reactions between the piperidine derivative and the previously synthesized triazole-pyridazine intermediate.

Technical Details

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound. Each step requires careful optimization of reaction conditions to maximize yield and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can be represented using structural formulae that depict atom connectivity and spatial arrangement.

Data

Key structural features include:

  • Molecular Formula: C20H22N6O
  • Molecular Weight: Approximately 378.44 g/mol
  • Functional Groups: Amide, triazole, pyridazine, and piperidine.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
  2. Substitution Reactions: The nitrogen atoms in the heterocycles may participate in electrophilic aromatic substitution reactions.
  3. Reduction Reactions: Potential reduction of certain functional groups could lead to different derivatives.

Technical Details

Reactions are often monitored using chromatography techniques to ensure product formation and purity.

Mechanism of Action

Process

The mechanism of action for this compound would likely involve interaction with specific biological targets such as enzymes or receptors within cellular pathways.

Data

Research into similar compounds suggests that they may act as inhibitors or modulators within signaling pathways, potentially affecting processes such as cell proliferation or apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Solubility in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol is expected.

Chemical Properties

  1. Stability: Stability under various pH conditions needs assessment.
  2. Reactivity: Reactivity with nucleophiles or electrophiles can provide insights into further chemical transformations.
Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing new medications targeting specific diseases.
  2. Chemical Biology: Studying its interactions with biological macromolecules could elucidate mechanisms relevant to drug design.
  3. Material Science: Investigating its properties could lead to novel materials with unique functionalities.

Properties

Product Name

1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

IUPAC Name

1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Molecular Formula

C23H23N7O

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C23H23N7O/c31-23(25-16-17-5-4-12-24-15-17)19-10-13-29(14-11-19)21-9-8-20-26-27-22(30(20)28-21)18-6-2-1-3-7-18/h1-9,12,15,19H,10-11,13-14,16H2,(H,25,31)

InChI Key

VNZGNDCNDIQOHU-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.